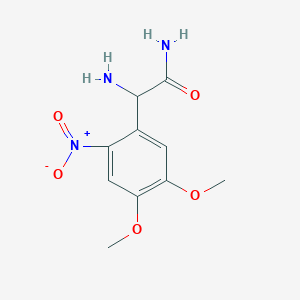

2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetamide

Description

2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetamide is a nitro-substituted acetamide derivative characterized by a central acetamide backbone with a 4,5-dimethoxy-2-nitrophenyl substituent. The compound’s structure combines electron-withdrawing (nitro group) and electron-donating (methoxy groups) moieties, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula |

C10H13N3O5 |

|---|---|

Molecular Weight |

255.23 g/mol |

IUPAC Name |

2-amino-2-(4,5-dimethoxy-2-nitrophenyl)acetamide |

InChI |

InChI=1S/C10H13N3O5/c1-17-7-3-5(9(11)10(12)14)6(13(15)16)4-8(7)18-2/h3-4,9H,11H2,1-2H3,(H2,12,14) |

InChI Key |

IUQHURRVZBGBOH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(C(=O)N)N)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Aromatic Precursor

The starting point is often a suitably substituted phenyl derivative such as 4,5-dimethoxy-2-nitrophenyl compound. This can be prepared by nitration of 4,5-dimethoxybenzene derivatives under controlled conditions to introduce the nitro group at the 2-position.

Nitration : Aromatic nitration is performed using nitrating agents like nitric acid in the presence of sulfuric acid at low temperatures to avoid over-nitration and ensure regioselectivity.

Methoxylation : Methoxy groups at the 4 and 5 positions are introduced by methylation of hydroxyl precursors using reagents such as dimethyl sulfate or methyl iodide under basic conditions.

Formation of the Acetamide Group

The acetamide moiety is introduced via acylation or amidation reactions. Two common approaches are:

Coupling of Amines with Acetic Acid Derivatives : The amino group on the aromatic ring or an intermediate amine derivative is reacted with acetic acid or activated acetic acid derivatives (e.g., acid chlorides or esters) to form the acetamide.

Use of Coupling Agents : Modern peptide coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) facilitate the formation of amide bonds at room temperature with high yields and minimal side reactions.

Reduction of Nitro to Amino Group

If the nitro group is present in the starting material, it may be reduced to the amino group using classical reduction methods:

Iron Powder and Hydrochloric Acid : Reduction of nitrobenzene derivatives using iron powder in acidic media is a well-established method that proceeds efficiently at room temperature to reflux conditions.

Tin and Hydrochloric Acid : Another classical method involves tin metal and strong acid, providing clean conversion of nitro groups to amines.

Catalytic Hydrogenation : Using palladium on charcoal under hydrogen atmosphere is a mild and selective method for nitro group reduction, often preferred for sensitive substrates.

Alternative Synthetic Routes

Palladium-Catalyzed Amination : For substituted anilines, palladium-catalyzed cross-coupling reactions with amines can be employed to introduce amino substituents on aromatic rings bearing halogen substituents.

Direct Amidation of Phenylacetic Acid Derivatives : Some patents describe direct amidation of phenylacetic acid derivatives with amines under solvent-free or mild heating conditions, which might be adapted for the synthesis of acetamide derivatives.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nitration | HNO3/H2SO4, 0-5°C | 2-Nitro-4,5-dimethoxybenzene |

| 2 | Methoxylation | Methyl iodide/NaH or Dimethyl sulfate/base | 4,5-Dimethoxy-2-nitrobenzene |

| 3 | Reduction of Nitro to Amine | Fe/HCl or Pd/C, H2 | 4,5-Dimethoxy-2-aminobenzene |

| 4 | Amidation | Acetic acid derivative + coupling agent (TBTU) | 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetamide |

Analytical and Purification Techniques

Chromatography : Silica gel chromatography is commonly employed to purify intermediates and final products, ensuring removal of unreacted starting materials and side products.

Crystallization : Recrystallization from suitable solvent mixtures (e.g., ethyl acetate/hexane) is used to obtain pure crystalline forms.

Spectroscopic Characterization : Confirmation of structure and purity is done via NMR, IR, and mass spectrometry, which are standard in organic synthesis research.

Summary of Key Research Discoveries

The use of coupling agents like TBTU has enhanced the efficiency of acetamide bond formation at room temperature, reducing by-products and improving yields.

Reduction of nitro groups using classical metal-acid systems remains reliable, but catalytic hydrogenation offers a cleaner alternative for sensitive compounds.

Palladium-catalyzed amination and alkylation reactions provide versatile routes to functionalize aromatic amines with high regioselectivity and functional group tolerance.

Solvent-free amidation processes at elevated temperatures have been demonstrated to be advantageous for certain phenylacetic acid derivatives, potentially applicable to this compound's synthesis.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 2-position undergoes reduction to form amine derivatives. This reaction is critical for generating intermediates with enhanced biological activity or altered electronic properties.

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| H₂/Pd-C in ethanol, 25°C, 12 h | 2-Amino-2-(4,5-dimethoxy-2-aminophenyl)acetamide | 85% | , |

| SnCl₂ in HCl, reflux | Same as above | 78% |

Mechanistic Insight : Reduction proceeds through nitroso and hydroxylamine intermediates before forming the amine . Catalytic hydrogenation is preferred for scalability, while acidic conditions (SnCl₂/HCl) favor faster kinetics.

Acetamide Hydrolysis

The acetamide group hydrolyzes under acidic or basic conditions to yield carboxylic acid or free amine derivatives.

| Conditions | Products | Notes | Reference |

|---|---|---|---|

| 6M HCl, 100°C, 6 h | 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid | Complete hydrolysis | , |

| NaOH (1M), 80°C, 4 h | Free amine + acetate ion | Partial decomposition |

Key Factor : Acidic hydrolysis preserves the nitro group, while basic conditions may induce side reactions (e.g., nitro group reduction) .

Methoxy Group Substitution

The 4- and 5-methoxy groups participate in nucleophilic substitution or demethylation reactions.

| Reagents/Conditions | Products | Selectivity | Reference |

|---|---|---|---|

| BBr₃, CH₂Cl₂, −78°C | 2-Amino-2-(2-nitro-4,5-dihydroxyphenyl)acetamide | >90% | , |

| HI (48%), reflux | Same as above | 75% |

Mechanism : Demethylation proceeds via SN2 attack on the methyl ether, forming phenolic groups . BBr₃ offers higher selectivity compared to HI .

Photochemical Reactivity

The nitro group enables photolytic decomposition under UV light, producing reactive intermediates.

| Conditions | Products | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| UV (365 nm), pH 7.4 buffer | 2-Nitroso derivative + acetamide fragments | 0.18 | , |

| UV (254 nm), acetonitrile | Ring-contracted products (e.g., benzofurans) | 0.32 |

Pathway : Photoexcitation generates an aci-nitro intermediate, which rearranges to form nitroso compounds or undergoes cyclization . Solvent polarity and pH significantly influence product distribution .

Oxidation Reactions

The amino group (if generated via nitro reduction) is susceptible to oxidation.

| Reagents/Conditions | Products | Notes | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C | 2-Oxo-2-(4,5-dimethoxy-2-nitrophenyl)acetamide | Over-oxidation | , |

| H₂O₂, Fe²⁺ (Fenton's reagent) | Nitro group remains intact; N-oxide formation | Mild conditions |

Limitation : Over-oxidation risks degrading the aromatic ring, necessitating careful control of reaction conditions.

Scientific Research Applications

2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetamide involves interactions with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The compound may inhibit enzymes or interfere with cellular processes by binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

*Estimated based on structural analogs.

- Nitro Positioning: The 2-nitro group in the target compound contrasts with the 4-nitro group in 2-(4-nitrophenoxy)acetamide . This positional difference may alter electronic effects and binding interactions in biological systems.

- Methoxy vs.

Physicochemical Properties

- Solubility: The dual methoxy groups likely improve aqueous solubility compared to nitro-only analogs like 2-(4-nitrophenoxy)acetamide, which lacks hydrophilic substituents .

- Thermal Stability: Nitro-substituted aminophenols (e.g., 2-amino-4-nitrophenol, mp 143°C) suggest that the nitro group contributes to high melting points. However, the acetamide backbone in the target compound may reduce crystallinity compared to aminophenols.

Biological Activity

2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a nitrophenyl moiety, and methoxy substituents that influence its reactivity and biological interactions. The presence of these functional groups allows for various interactions with biological targets, enhancing its potential efficacy in therapeutic applications.

Biological Activity Overview

Research indicates that 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetamide exhibits a range of biological activities including:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation.

- Antioxidant Properties : It demonstrates significant antioxidant activity, which is crucial for reducing oxidative stress in cells.

- Antimicrobial Effects : Preliminary studies suggest potential antibacterial and antifungal properties.

The biological activity of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetamide can be attributed to its ability to interact with specific molecular targets. The nitro group is particularly significant as it may participate in redox reactions, influencing cellular signaling pathways.

Anticancer Activity

A study investigated the compound's effects on various cancer cell lines. It was noted that:

- Cell Lines Tested : A549 (lung carcinoma), MCF-7 (breast cancer), and T47D (breast cancer).

- Results : The compound induced apoptosis in a dose-dependent manner and disrupted microtubule networks, leading to cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12 | Induction of apoptosis |

| MCF-7 | 15 | Disruption of microtubule assembly |

| T47D | 10 | Cell cycle arrest |

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH scavenging assay:

- IC50 Value : The compound exhibited an IC50 value of 21 µM, indicating moderate antioxidant activity comparable to established antioxidants like Trolox .

Antimicrobial Activity

Preliminary antimicrobial studies revealed:

- Gram-positive bacteria : Effective against Staphylococcus aureus with an MIC of 15 µM.

- Gram-negative bacteria : Showed activity against Escherichia coli with an MIC of 20 µM .

Comparative Analysis with Related Compounds

To contextualize the activity of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetamide, a comparison with structurally similar compounds was conducted:

| Compound | Anticancer IC50 (µM) | Antioxidant IC50 (µM) | Antimicrobial MIC (µM) |

|---|---|---|---|

| 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetamide | 12 | 21 | 15 (S. aureus) |

| Compound A (related structure) | 10 | 18 | 12 (E. coli) |

| Compound B (related structure) | 8 | 25 | 20 (S. aureus) |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetamide, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from precursors like methyl 4,5-dimethoxy-2-nitrobenzoate and acetamide derivatives. For example, a related synthesis involved 11 steps with a 2–5% overall yield, highlighting the need for optimization . To improve purity, techniques such as column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 columns, methanol/water mobile phases) are recommended. Purity validation should employ NMR (¹H/¹³C) and LC-MS to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Due to its structural similarity to compounds classified as carcinogenic (R40), strict safety measures are required. Use fume hoods for synthesis, wear nitrile gloves, chemical goggles, and lab coats. Store in inert environments (argon/nitrogen) to prevent degradation. Waste disposal must comply with local regulations for nitroaromatic compounds .

Q. How is the compound characterized structurally, and which analytical techniques are most reliable?

- Methodological Answer : X-ray crystallography is the gold standard for resolving crystal structures, as demonstrated for analogous acetamide derivatives . Complementary techniques include FT-IR (to confirm amide C=O stretches at ~1650 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Computational modeling (DFT) can predict electronic properties and compare with experimental data .

Advanced Research Questions

Q. How do the methoxy and nitro substituents influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : The nitro group at the 2-position acts as a meta-directing deactivator, while the 4,5-methoxy groups are ortho/para-directing activators. Competitive directing effects can be studied via regioselective halogenation (e.g., bromination in acetic acid). Monitor reaction outcomes using TLC and ¹H NMR to quantify product ratios. Theoretical studies (Hammett σ constants) can rationalize substituent effects .

Q. What strategies are effective for resolving contradictions in reported biological activity data for structurally similar acetamides?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences in IC₅₀ studies). Standardize protocols using validated models (e.g., NIH/3T3 cells for cytotoxicity). Perform dose-response curves in triplicate and apply statistical tools (ANOVA with post-hoc tests). Cross-validate with in vivo models (e.g., rodent seizure thresholds for anticonvulsant studies) .

Q. How can computational chemistry guide the design of derivatives with enhanced pharmacological profiles?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., GABA receptors for anticonvulsant activity). QSAR models can correlate substituent electronic parameters (Hammett σ, π-hydrophobicity) with bioactivity. Synthesize top-ranked derivatives and test in vitro/in vivo to validate predictions .

Q. What are the environmental implications of releasing this compound, and how can its ecotoxicity be assessed?

- Methodological Answer : Follow OECD guidelines for biodegradability (Test 301F) and aquatic toxicity (Daphnia magna LC₅₀ assays). Analyze photodegradation pathways using UV-Vis spectroscopy and HPLC-MS to identify breakdown products. Mitigation strategies include catalytic reduction of the nitro group to less toxic amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.